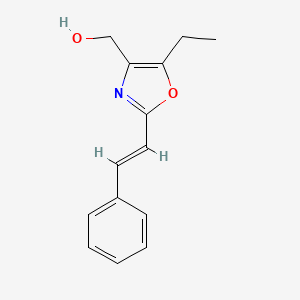

(5-Ethyl-2-styryloxazol-4-yl)methanol

Description

(5-Ethyl-2-styryloxazol-4-yl)methanol is a substituted oxazole derivative characterized by a five-membered oxazole ring (containing one oxygen and one nitrogen atom) with three key substituents:

- 5-Ethyl group: Enhances lipophilicity and steric bulk.

- 4-Hydroxymethyl group: Provides hydrogen-bonding capability and polarity.

While specific data on this compound (e.g., synthesis, bioactivity) are absent in the provided evidence, its structural features align with heterocyclic compounds studied for pharmaceutical and materials science applications .

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

[5-ethyl-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl]methanol |

InChI |

InChI=1S/C14H15NO2/c1-2-13-12(10-16)15-14(17-13)9-8-11-6-4-3-5-7-11/h3-9,16H,2,10H2,1H3/b9-8+ |

InChI Key |

DAUIXDYJVJOFAN-CMDGGOBGSA-N |

Isomeric SMILES |

CCC1=C(N=C(O1)/C=C/C2=CC=CC=C2)CO |

Canonical SMILES |

CCC1=C(N=C(O1)C=CC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-styryloxazol-4-yl)methanol can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the reaction between 2-aminophenol and ethyl acetoacetate in the presence of a base can lead to the formation of the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2-styryloxazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The styryl group can be reduced to form the corresponding ethyl group.

Substitution: The hydrogen atoms on the oxazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic or nucleophilic reagents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5-Ethyl-2-styryloxazol-4-yl)aldehyde or (5-Ethyl-2-styryloxazol-4-yl)carboxylic acid.

Scientific Research Applications

(5-Ethyl-2-styryloxazol-4-yl)methanol has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Ethyl-2-styryloxazol-4-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues from Literature

The following compounds, derived from the evidence, share partial structural motifs with (5-Ethyl-2-styryloxazol-4-yl)methanol:

Key Observations

Heterocycle Core Differences

- Oxazole vs. Imidazole/Triazole/Benzoxazole :

Substituent Effects

- Styryl Group : Present in both the target compound and ’s imidazole derivative. This group increases planarity and conjugation, which may improve fluorescence properties or binding affinity in biological targets .

- Hydroxymethyl vs. Hydroxyethyl : The shorter chain in the target compound’s 4-hydroxymethyl group may reduce solubility in polar solvents compared to ’s hydroxyethyl analogue.

Hypothetical Properties of this compound

Based on structural parallels:

- Reactivity : The oxazole ring may undergo electrophilic substitution at the 4-position, while the hydroxymethyl group could participate in etherification or esterification .

Biological Activity

Overview

(5-Ethyl-2-styryloxazol-4-yl)methanol is an organic compound belonging to the oxazole class, characterized by its unique structural features that include an ethyl group at the 5-position, a styryl group at the 2-position, and a methanol group at the 4-position of the oxazole ring. This compound has garnered interest for its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.28 g/mol |

| CAS Number | 13282934 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or bind to receptors, influencing various signaling pathways. The exact mechanisms are still under investigation, but preliminary studies suggest a role in:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as a lead in antibiotic development.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, particularly in colon cancer models.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, while showing moderate activity against Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Staphylococcus epidermidis | 14 |

| Escherichia coli | 10 |

Anticancer Activity

In vitro studies on colon cancer cell lines demonstrated that this compound significantly reduced cell viability. Flow cytometry analysis revealed increased apoptosis rates after treatment with the compound.

Experimental Findings :

- Cell Line : HCT-116 (human colon cancer)

- Treatment Duration : 48 hours

- Viability Reduction : From 99.9% to 72%

- Apoptotic Cells : Increased from nearly 0% to 21.6%

Case Studies

-

Study on Anti-inflammatory Effects :

- Researchers explored the effects of this compound in models of inflammation. The compound demonstrated a reduction in pro-inflammatory cytokines and showed promise in conditions like colitis and asthma.

-

Cancer Research :

- A recent evaluation highlighted its potential as a therapeutic agent in colon cancer, where it was found to inhibit tumor growth in animal models, suggesting further exploration in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.